Boc-D-Homoser-Obzl Boc-D-Homoser-Obzl
Brand Name: Vulcanchem
CAS No.:
VCID: VC4027296
InChI: InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

Boc-D-Homoser-Obzl

CAS No.:

Cat. No.: VC4027296

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Homoser-Obzl -

Specification

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1
Standard InChI Key YQTGYJUMDNISEP-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Boc-D-Homoser-Obzl (CAS 133645-53-1) belongs to the β-homoserine family, characterized by a four-carbon backbone with a hydroxyl group at the γ-position and a benzyl-protected carboxylic acid. The tert-butoxycarbonyl (Boc) group shields the α-amino group, while the benzyl ester protects the carboxylate, ensuring stability during synthetic procedures . Key structural features include:

Stereochemical Configuration

The compound adopts the D-configuration at the α-carbon, distinguishing it from its L-enantiomer (CAS 218943-31-8) . This stereochemistry influences its incorporation into peptides, as enzymes and receptors often exhibit chiral specificity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H23NO5\text{C}_{16}\text{H}_{23}\text{NO}_5
Molecular Weight309.36 g/mol
Protective GroupsBoc (amino), Benzyl (carboxyl)
SolubilitySoluble in DCM, DMF, THF

The benzyl ester enhances lipophilicity, facilitating purification via chromatography, while the Boc group allows selective deprotection under acidic conditions .

Synthesis and Manufacturing

Arndt-Eistert Homologation

A common synthesis route involves converting α-amino acids to β-analogues via the Arndt-Eistert reaction. Starting from Boc-protected D-homoserine, diazomethane mediates homologation to install the β-carbon, preserving stereochemistry . For example:

Boc-D-HomoserineCH2N2Boc-D-Homoserine DiazoketoneAg benzoateBoc-D-Homoser-Obzl\text{Boc-D-Homoserine} \xrightarrow{\text{CH}_2\text{N}_2} \text{Boc-D-Homoserine Diazoketone} \xrightarrow{\text{Ag benzoate}} \text{Boc-D-Homoser-Obzl}

This method avoids racemization, critical for maintaining enantiomeric purity .

Alternative Pathways

  • Williamson Ether Synthesis: Benzylation of the hydroxyl group using benzyl bromide under basic conditions .

  • Esterification: Coupling Boc-D-homoserine with benzyl alcohol via carbodiimide-mediated activation .

Applications in Peptide Science

α-/β-Mixed Peptide Synthesis

Boc-D-Homoser-Obzl enables the construction of hybrid peptides with alternating α- and β-amino acids. Such peptides exhibit enhanced resistance to proteolysis and improved binding affinity. For instance, N(Boc)-O(Bz)-α-Ser-β-Leu–OCH3_3 (derived from β-leucine analogues) demonstrated 45.22% α-amylase inhibition, outperforming conventional peptides .

Enzyme Inhibitor Development

β-amino acids introduce conformational constraints, modulating peptide-enzyme interactions. In a 2024 study, β-leucine-containing peptides showed moderate α-amylase inhibitory activity, suggesting potential for managing postprandial hyperglycemia :

Peptide% Inhibition
N(Boc)-O(Bz)-α-Ser-β-Leu45.22
N(Boc)-Gly-β-Leu18.51
ManufacturerPackagingPricePurity
Activate Scientific250 mg$35595%+
Acrotein0.5 g$425.3497%

Costs scale nonlinearly, with 1 g priced at $764 , reflecting challenges in large-scale production.

Research Frontiers and Challenges

Expanding β-Peptide Libraries

Future studies aim to diversify β-amino acid residues for targeting G-protein-coupled receptors (GPCRs) and ion channels. Computational modeling of Boc-D-Homoser-Obzl’s conformational flexibility could optimize peptide design.

Green Synthesis Methods

Current routes rely on hazardous reagents like diazomethane. Developing catalytic asymmetric syntheses or biocatalytic methods may improve sustainability.

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